REACTION_CXSMILES
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[Cl-].[Cl-].[CH-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH-:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[Ti+2:13].C[Li].ClC1C=C(C(OCC2(C3C=CC(F)=CC=3)CCN(C(OC(C)(C)C)=O)CC2)=O)C2C(=CN(COCC[Si](C)(C)C)N=2)C=1.C1(N(C)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1>[CH-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH-:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[Ti+2:13] |f:0.1.2.3.4,9.10.11|
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Name
|
|
Quantity
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4.33 g
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Type
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reactant
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Smiles
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[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
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Name
|
|
Quantity
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141 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
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Quantity
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26.5 mL
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Type
|
reactant
|
Smiles
|
C[Li]
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Name
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(1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate
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Quantity
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3.5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC2=CN(N=C2C(=C1)C(=O)OCC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F)COCC[Si](C)(C)C
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Name
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|
Quantity
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0.61 mL
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Type
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reactant
|
Smiles
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C1(CCCCC1)N(C1CCCCC1)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
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The reaction was stirred at 0° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction mixtures
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Type
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CUSTOM
|
Details
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The reaction was quenched by addition of 70 mL of a 6% ammonium chloride solution
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Type
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STIRRING
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Details
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The resulting heterogeneous mixture was vigorously stirred for 15 min at 0° C.
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Duration
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15 min
|
Type
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CUSTOM
|
Details
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to separation of the layers
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Type
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FILTRATION
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Details
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The heterogeneous mixture was filtered through a course frit
|
Type
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ADDITION
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Details
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added to the sep funnel
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer dried over magnesium sulfate
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Type
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FILTRATION
|
Details
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The solution was filtered
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Type
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CONCENTRATION
|
Details
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the mixture concentrated
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Type
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TEMPERATURE
|
Details
|
The bath temperature was maintained at 30° C. while reaction mixture
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Type
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CONCENTRATION
|
Details
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was being concentrated
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Type
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CUSTOM
|
Details
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The reaction flask was flushed with a stream of nitrogen
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Type
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CUSTOM
|
Details
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fitted with a reflux condenser (which
|
Type
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CUSTOM
|
Details
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had also been flushed with a stream of nitrogen for some time) and the resulting solution
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Type
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CUSTOM
|
Details
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was placed in an oil bath
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Type
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CUSTOM
|
Details
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preheated to 80° C
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Type
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CUSTOM
|
Details
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was set to 80° C.
|
Type
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STIRRING
|
Details
|
stirred at that temperature (start=11 AM)
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Type
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WAIT
|
Details
|
After 9 h
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Duration
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9 h
|
Type
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TEMPERATURE
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Details
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heating
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Type
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STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
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The reaction was concentrated
|
Type
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CUSTOM
|
Details
|
to remove ˜½ of the toluene
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Type
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ADDITION
|
Details
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The reaction was diluted with 100 mL of hexanes
|
Type
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CUSTOM
|
Details
|
to precipitate some of the titanocenes
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
was added as a solid
|
Type
|
STIRRING
|
Details
|
with vigorous stirring to the suspension at 0° C
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
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the resulting pad washed with 25% ethyl acetate/n-hexane
|
Type
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CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |